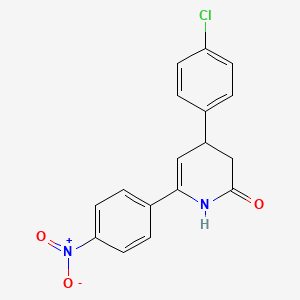![molecular formula C10H16N2O2 B11763901 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms. This compound is part of the spiro[5.5]undecane family, which is known for its interesting conformational and stereochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Applications De Recherche Scientifique
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a γ-aminobutyric acid type A receptor antagonist.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as γ-aminobutyric acid type A receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s unique structure allows it to fit into the receptor binding sites, thereby influencing the receptor’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Similar in structure but lacks the methyl group.
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: Contains a benzyl group instead of a methyl group.
Uniqueness
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
3-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-12-8(13)6-10(7-9(12)14)2-4-11-5-3-10/h11H,2-7H2,1H3 |
Clé InChI |
QQECXCKOLSVZNT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2(CCNCC2)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



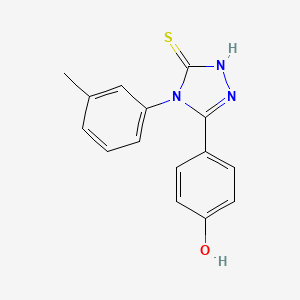
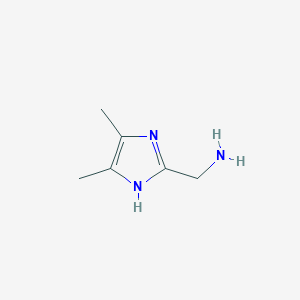
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
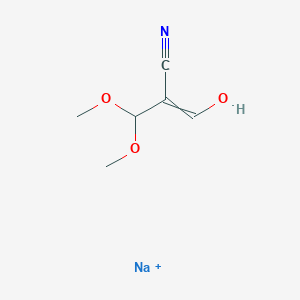
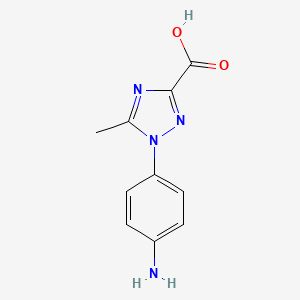
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
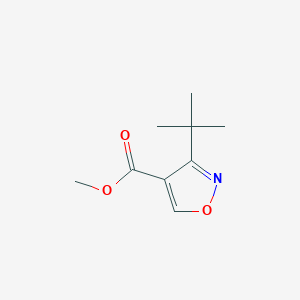
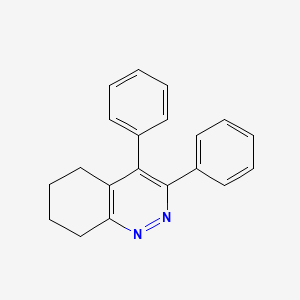
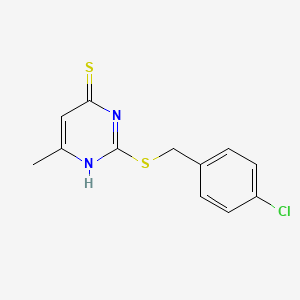
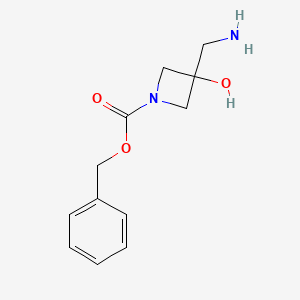
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
